molecular formula C9H9BrF2O2 B8176872 1-Bromo-2-(2,2-difluoroethoxy)-3-methoxybenzene

1-Bromo-2-(2,2-difluoroethoxy)-3-methoxybenzene

Cat. No.: B8176872
M. Wt: 267.07 g/mol
InChI Key: SLOOPDXSQWSBJI-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,2-difluoroethoxy)-3-methoxybenzene is an organic compound with the molecular formula C9H9BrF2O2. This compound is characterized by the presence of a bromine atom, a difluoroethoxy group, and a methoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)-3-methoxybenzene typically involves multiple steps. One common method includes the bromination of 2-(2,2-difluoroethoxy)-3-methoxybenzene. The reaction conditions often require the use of bromine or a bromine-containing reagent in the presence of a catalyst. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

1-Bromo-2-(2,2-difluoroethoxy)-3-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The difluoroethoxy group can be reduced to form simpler ethoxy derivatives.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-(2,2-difluoroethoxy)-3-methoxybenzene is utilized in several scientific research fields:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceuticals.

    Material Science: It is investigated for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2,2-difluoroethoxy)-3-methoxybenzene involves its interaction with various molecular targets. The bromine atom and the difluoroethoxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in these reactions are often studied to understand the compound’s behavior in different environments.

Comparison with Similar Compounds

1-Bromo-2-(2,2-difluoroethoxy)-3-methoxybenzene can be compared with similar compounds such as:

    1-Bromo-2-(2,2-difluoroethoxy)benzene: Lacks the methoxy group, leading to different reactivity and applications.

    1-Bromo-2-(2,2-difluoroethoxy)-3-methylbenzene: Contains a methyl group instead of a methoxy group, affecting its chemical properties.

    1-Bromo-2-(2,2-difluoroethoxy)-4-methoxybenzene: The position of the methoxy group is different, influencing its reactivity.

Properties

IUPAC Name

1-bromo-2-(2,2-difluoroethoxy)-3-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O2/c1-13-7-4-2-3-6(10)9(7)14-5-8(11)12/h2-4,8H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOOPDXSQWSBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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